2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide
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Description
2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C22H19N5O6 and its molecular weight is 449.423. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Quinazolinone Derivatives: A significant application lies in the synthesis of quinazolinone derivatives. For instance, the reaction of anthranilamide with isocyanates leads to the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and other related compounds (Chern et al., 1988). Similarly, novel methods have been developed for the synthesis of 4(3H)- and 4,4′(3H,3H′)-quinazolinone derivatives (Moghimi et al., 2013).
Biological Activities
- Cytotoxic Evaluation: Certain quinazolinone-oxadiazole conjugates have shown remarkable cytotoxic activities, as observed in studies evaluating their effects on cell lines such as MCF-7 and HeLa (Hassanzadeh et al., 2019).
- Antitumor Activity: Some novel quinazolinone analogues have demonstrated in vitro antitumor activities, with certain derivatives showing broad-spectrum antitumor effects and selective activities against specific cancer cell lines (Al-Suwaidan et al., 2016).
- H1-Antihistaminic Activity: Compounds related to quinazolinone have been synthesized and evaluated for H1-antihistaminic activity, showing significant protection in animal models against histamine-induced bronchospasm (Alagarsamy et al., 2005).
Molecular Docking Studies
- Molecular Docking: The study of 3-benzyl-4(3H)quinazolinone analogues through molecular docking revealed binding modes similar to known therapeutic agents, suggesting potential application in drug development (Alagarsamy et al., 2007).
Green Synthesis
- Microwave-Assisted Green Process: An efficient microwave-assisted green process has been developed for synthesizing 3-amino-2-methyl-quinazolin-4(3H)-ones, demonstrating environmentally friendly approaches in chemical synthesis (Mikra et al., 2022).
Properties
IUPAC Name |
2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O6/c1-12-3-5-14(6-4-12)24-19(28)9-26-16-8-18-17(31-11-32-18)7-15(16)21(29)27(22(26)30)10-20-23-13(2)25-33-20/h3-8H,9-11H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUJTCQAYSLROH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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